molecular formula C10H15N3O4 B113070 N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine CAS No. 84041-77-0

N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine

Cat. No.: B113070
CAS No.: 84041-77-0
M. Wt: 241.24 g/mol
InChI Key: HWQZRURILVPDGN-UHFFFAOYSA-N
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Description

N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine (CAS No. 84041-77-0, EC No. 281-856-4) is a nitro-substituted p-phenylenediamine derivative widely used in hair dye formulations. It functions as a direct dye in non-oxidative products (up to 1.5% concentration) and as an oxidative dye when mixed with hydrogen peroxide (up to 1.0% post-mixing) . The compound exhibits stability under oxidative conditions (98% recovery over 60 minutes at pH 9 with 3% H₂O₂) , though its genotoxicity profile is mixed: positive in bacterial mutagenicity assays (TA98 strain) but negative in mammalian cell tests (TK/HPRT loci) . Regulatory bodies like the SCCS deem it safe for use within specified concentrations .

Properties

IUPAC Name

2-[4-(2-hydroxyethylamino)-3-nitroanilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c14-5-3-11-8-1-2-9(12-4-6-15)10(7-8)13(16)17/h1-2,7,11-12,14-15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQZRURILVPDGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCCO)[N+](=O)[O-])NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90232939
Record name N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine
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Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84041-77-0
Record name 2,2′-[(2-Nitro-1,4-phenylene)diimino]bis[ethanol]
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Record name N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine
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Record name N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine
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Record name 2,2'-[(2-nitro-1,4-phenylene)diimino]bisethanol
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Record name N,N'-BIS(2-HYDROXYETHYL)-2-NITRO-P-PHENYLENEDIAMINE
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Biological Activity

N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine, commonly referred to as B34, is a compound that has garnered attention for its use in hair dye formulations and its associated biological activities. This article presents a comprehensive overview of its biological activity, including toxicity studies, skin irritation assessments, and potential mutagenicity.

  • Chemical Formula : C12_{12}H16_{16}N4_{4}O4_{4}
  • Molecular Weight : 272.28 g/mol
  • Appearance : Typically a light yellow to orange powder.

Acute Toxicity

Acute toxicity studies conducted on Wistar rats indicated that this compound has a relatively low acute toxicity profile. In a study where the compound was administered at doses up to 5 g/kg body weight, no mortalities were observed, and the weight gain of the animals remained normal throughout the study period .

Skin Irritation

The compound has been evaluated for skin irritation potential using various animal models. A study involving the application of a 10% solution on rabbit skin resulted in mild irritation, indicating that while B34 can cause some skin reactions, they are generally not severe .

Mutagenicity and Carcinogenicity

The potential mutagenic effects of this compound have been assessed through various assays. In vitro studies suggested that the compound may induce micronuclei formation in cultured cells, which is a marker for mutagenic activity. However, results from in vivo studies have been inconsistent, with some showing no significant increase in mutagenicity when tested in mice .

Hair Dye Formulations

B34 is primarily used in oxidative hair dye formulations. Its behavior in such formulations was studied under various conditions. For instance, when mixed with hydrogen peroxide at pH 9 over a period of 60 minutes, the absorption maxima were measured at specific wavelengths (516 nm and 248 nm), demonstrating its stability and reactivity in dyeing processes .

Long-term Exposure Studies

Long-term exposure studies have raised concerns regarding potential carcinogenic effects. In studies where B34 was administered chronically to rodents, there was an observed increase in liver tumors at high doses. This suggests that while B34 may be safe at low concentrations typically used in cosmetic products, higher exposures could pose significant health risks .

Summary of Biological Activity

Parameter Findings
Acute Toxicity No mortalities at 5 g/kg; normal weight gain
Skin Irritation Mild irritation observed in rabbit models
Mutagenicity Induces micronuclei formation; inconsistent results
Carcinogenicity Increased liver tumors at high doses

Scientific Research Applications

Cosmetic Industry

The primary application of N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine is as a direct dye in hair coloring products. Its effectiveness is attributed to its stability when exposed to oxidizing agents like hydrogen peroxide, which is commonly used in oxidative hair dye formulations .

  • Oxidative Hair Dyes : When mixed with hydrogen peroxide, B34 undergoes oxidation that allows for long-lasting hair color. The maximum concentration allowed on the head is 1.0% after mixing with an oxidizing agent .
  • Non-Oxidative Hair Dyes : It can also be used in non-oxidative formulations at concentrations up to 1.5% .

Analytical Chemistry

This compound can be analyzed using High-Performance Liquid Chromatography (HPLC). This technique allows for the separation and quantification of the compound in various formulations. The typical mobile phase consists of acetonitrile and water, with phosphoric acid being replaced by formic acid for Mass-Spec compatibility .

Safety Assessments

Safety evaluations conducted by the Scientific Committee on Consumer Safety (SCCS) have highlighted several key points regarding the use of this compound:

  • Toxicity Studies : Acute toxicity studies indicated that doses up to 5 g/kg did not result in mortality among test subjects (Wistar rats) .
  • Irritation Potential : Studies showed that instillation into rabbit eyes caused temporary irritation but no lasting damage was observed .
  • Regulatory Status : The SCCS has recommended limits on the concentration of B34 in cosmetic products due to potential mutagenicity concerns, necessitating further testing before definitive conclusions can be drawn .

Case Studies and Research Findings

Several studies have documented the efficacy and safety of this compound in various formulations:

  • A study on oxidative hair coloring products demonstrated that formulations containing B34 maintained color stability over time when mixed with hydrogen peroxide under controlled pH conditions .
  • Research into its cytotoxic effects indicated a need for careful formulation to minimize adverse reactions while maximizing dye performance .

Comparison with Similar Compounds

2-Nitro-p-phenylenediamine (CAS 5307-14-2)

  • Structure : Lacks hydroxyethyl groups; simpler nitro-p-phenylenediamine backbone.
  • Properties : Reddish-brown crystalline powder (MP: 139–140°C), low water solubility.
  • Use : Oxidation base in hair and fur dyes.
  • Regulatory Status : Stricter handling requirements compared to hydroxyethyl derivatives .

N,N',N'-Tri-(2-hydroxyethyl)-2-nitro-p-phenylenediamine

  • Structure : Contains three hydroxyethyl groups instead of two.
  • Properties : Likely higher solubility than the di-substituted derivative due to increased hydrophilicity.
  • Use : Similar applications in oxidative hair dyes.
  • Data Gaps: Limited published stability or toxicity data compared to the di-substituted compound .

2-Methyl-5-hydroxyethylaminophenol (CAS 55302-96-0)

  • Structure: Phenolic derivative with hydroxyethylamino and methyl groups.
  • Use : Intermediate in permanent hair dyes.
  • Safety : Lower mutagenicity risk compared to nitro-aromatic amines.
  • Performance : Requires higher concentrations for equivalent dyeing efficacy .

Key Comparative Data

Table 1: Physicochemical and Regulatory Comparison

Compound CAS No. Molecular Weight Melting Point (°C) Use Concentration Stability in H₂O₂ Genotoxicity Concerns Regulatory Approval
N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine 84041-77-0 297.29 (free base) 174–180 (sulfate) ≤1.5% (non-oxidative), ≤1.0% (oxidative) Stable (98% recovery) Bacterial mutagenicity only SCCS-approved
2-Nitro-p-phenylenediamine 5307-14-2 153.14 139–140 Not specified Unstable in oxidizers High (sensitizer) Restricted use
N,N',N'-Tri-(2-hydroxyethyl)-2-nitro-p-phenylenediamine - ~355.35* - Similar to di-substituted Unknown No data Limited data
2-Methyl-5-hydroxyethylaminophenol 55302-96-0 183.20 - Higher (>2%) Moderate Low Generally accepted

*Estimated based on structural similarity.

Stability and Analytical Considerations

  • This compound : Stability confirmed via UV spectrophotometry (516 nm/248 nm), though SCCS recommends HPLC for rigorous analysis .
  • Comparison : Parent compound (2-nitro-p-phenylenediamine) degrades under oxidative conditions, necessitating stabilizers. Hydroxyethyl derivatives show enhanced stability due to reduced reactivity of substituted amines .

Regulatory and Application Insights

  • The hydroxyethyl substitution in this compound reduces systemic toxicity compared to non-alkylated analogs, aligning with SCCS safety thresholds .
  • Derivatives like the sulfate salt (CAS 54381-16-7) enhance solubility and formulation compatibility .

Q & A

Q. What are the critical physical and chemical properties of N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine for experimental handling?

Answer: Key properties include:

  • Melting Point : 174–180°C (sulfate form) .
  • Solubility : Polar organic solvents (e.g., ethanol, DMSO) due to hydroxyl and nitro groups .
  • Stability : Stable under standard conditions but avoid oxidizers to prevent decomposition into toxic byproducts (e.g., HCl gas) .
  • Hygroscopicity : Likely low based on structural analogs, but store in a desiccator at 2–8°C .

Methodological Note : Characterize purity via HPLC (C18 column, UV detection at 280 nm) and confirm structure using NMR (e.g., δ 3.6–4.0 ppm for hydroxyethyl protons) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (Category 2 skin/eye irritant) .
  • Ventilation : Use fume hoods for synthesis or handling powders to avoid inhalation of particulates .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Toxicity Mitigation : Avoid prolonged exposure; monitor for allergic reactions (limited evidence of sensitization) .

Data Contradiction Alert : While acute toxicity data are scarce, conflicting regulatory classifications (e.g., EWG’s “high use restrictions” vs. absence in TSCA lists) necessitate conservative handling .

Q. What spectroscopic techniques are recommended for structural characterization?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify hydroxyethyl protons (δ 3.6–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm) .
    • ¹³C NMR : Confirm nitro group presence (δ 140–150 ppm for aromatic carbons adjacent to NO₂) .
  • FTIR : Detect O–H stretches (~3300 cm⁻¹), nitro group vibrations (~1520 cm⁻¹), and C–N stretches (~1250 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing using SHELXL for refinement and ORTEP for visualization .

Advanced Tip : For ambiguous peaks, use 2D NMR (COSY, HSQC) to assign coupling interactions .

Advanced Research Questions

Q. How can computational methods elucidate the electronic structure and reactivity of this compound?

Answer:

  • Density Functional Theory (DFT) :
    • Calculate HOMO-LUMO gaps to predict redox behavior (nitro group as electron acceptor) .
    • Simulate UV-Vis spectra (TD-DFT) to correlate with experimental λₘₐₐ values .
  • Molecular Dynamics (MD) : Model solvation effects in polar solvents (e.g., water, ethanol) to optimize reaction conditions .

Data Application : Compare computed nitro group charge distribution with X-ray bond lengths to validate resonance effects .

Q. What synthetic routes are reported, and how do reaction conditions impact yield?

Answer:

  • Primary Route : Ethoxylation of 2-nitro-p-phenylenediamine with ethylene oxide under basic conditions (e.g., KOH) .
    • Critical Parameters :
  • Temperature: 80–100°C (prevents side reactions).
  • Solvent: Anhydrous ethanol (avoids hydrolysis).
  • Stoichiometry: Excess ethylene oxide ensures bis-substitution .
  • Yield Optimization : Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7); typical yields: 60–75% .

Contradiction Note : Conflicting reports on nitro group stability during ethoxylation—use inert atmosphere (N₂) to suppress oxidation .

Q. How can researchers resolve discrepancies in reported toxicological data?

Answer:

  • Comparative Analysis :
    • Evaluate test models: In vitro (e.g., Ames test) vs. in vivo (rodent studies) for mutagenicity .
    • Assess exposure levels: Acute vs. chronic dosing in carcinogenicity studies .
  • Mechanistic Studies : Use LC-MS to identify metabolites (e.g., hydroxylamine derivatives) that may explain toxicity .

Example : EWG flags “high use restrictions” due to limited carcinogenicity evidence, while regulatory databases lack classification—prioritize in silico toxicity prediction tools (e.g., OECD QSAR Toolbox) .

Q. What crystallographic strategies are effective for resolving anisotropic displacement parameters?

Answer:

  • Refinement : Use SHELXL with Hirshfeld atom refinement (HAR) for accurate anisotropic models .
  • Validation : Check ADPs using WinGX’s ORTEP GUI; flag outliers (Ueq > 0.1 Ų) for manual correction .
  • Data Collection : High-resolution (<1.0 Å) synchrotron data minimizes thermal motion artifacts .

Case Study : For twinned crystals, employ SHELXD for structure solution and TWINLAW for matrix refinement .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine
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N,N'-Bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine

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